6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes multiple methoxy groups and a trifluoromethoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: This is achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Trifluoromethoxy Phenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethoxy phenyl group is introduced.
Formation of the Carbamothioamide Group: This is typically achieved through the reaction of the isoquinoline derivative with thiocarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the isoquinoline core, converting it to tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and trifluoromethoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-DIMETHOXY-1-METHYL-3,4-DIHYDROISOQUINOLINE
- 6,7-DIMETHOXY-2-METHYL-3,4-DIHYDRO-1 (2H)-ISOQUINOLINONE
Uniqueness
Compared to similar compounds, 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to the presence of the trifluoromethoxy phenyl group and the carbamothioamide moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C27H27F3N2O5S |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C27H27F3N2O5S/c1-33-22-6-4-5-7-23(22)36-16-21-20-15-25(35-3)24(34-2)14-17(20)12-13-32(21)26(38)31-18-8-10-19(11-9-18)37-27(28,29)30/h4-11,14-15,21H,12-13,16H2,1-3H3,(H,31,38) |
InChI Key |
YGUFHEPCNKPRQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)OC(F)(F)F)OC)OC |
Origin of Product |
United States |
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